N-(4-Metoxifenil)-2-metilalanina

Descripción general

Descripción

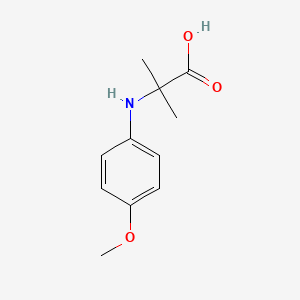

N-(4-Methoxyphenyl)-2-methylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the alanine backbone

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Functionalized Amino Acids as GABA Uptake Inhibitors

Recent studies have highlighted the role of functionalized amino acids as inhibitors of GABA transporters, which are crucial in managing neuropathic pain. N-(4-Methoxyphenyl)-2-methylalanine has been synthesized as part of a series aimed at enhancing the inhibition of GABA uptake. The compound demonstrated significant activity against mouse GAT subtypes (mGAT1–4), with particular efficacy noted for mGAT4, suggesting its potential as a therapeutic agent for neuropathic pain management .

Antioxidant Properties

Research has indicated that derivatives of N-(4-Methoxyphenyl)-2-methylalanine exhibit notable antioxidant activity. Compounds synthesized from this amino acid showed DPPH radical scavenging capabilities superior to ascorbic acid, indicating their potential use in preventing oxidative stress-related diseases .

Neuropharmacology

Neuropathic Pain Models

In vivo experiments involving N-(4-Methoxyphenyl)-2-methylalanine derivatives have demonstrated antinociceptive properties in rodent models of neuropathic pain. The compounds were tested across various models, including chemotherapy-induced and diabetic neuropathic pain models. Results showed that these compounds could reduce tactile allodynia without impairing motor coordination, highlighting their therapeutic potential .

Cancer Research

Antitumor Activity

N-(4-Methoxyphenyl)-2-methylalanine and its derivatives have been evaluated for anticancer activity against various human cancer cell lines. Studies revealed that certain derivatives exhibited cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines, with mechanisms involving the inhibition of key cellular pathways such as tubulin polymerization . The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its potency against specific cancer types .

Data Tables

To provide a clearer understanding of the applications and efficacy of N-(4-Methoxyphenyl)-2-methylalanine, the following tables summarize key findings from recent studies.

Case Study 1: GABA Transporter Inhibition

A series of functionalized amino acids were synthesized to evaluate their inhibitory effects on GABA transporters. Among them, N-(4-Methoxyphenyl)-2-methylalanine showed a pIC50 value of 5.36 for mGAT4, indicating its potential as a selective inhibitor for treating neuropathic pain without significant side effects on motor function .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing antioxidant properties, derivatives of N-(4-Methoxyphenyl)-2-methylalanine were found to scavenge DPPH radicals more effectively than traditional antioxidants like ascorbic acid. This suggests that these compounds could be developed into new antioxidant therapies for oxidative stress-related conditions .

Case Study 3: Anticancer Potential

In vitro assays demonstrated that certain derivatives of N-(4-Methoxyphenyl)-2-methylalanine exhibited potent cytotoxicity against glioblastoma cells with IC50 values in the nanomolar range. These findings support further investigation into the development of these compounds as novel anticancer agents targeting specific tumor types .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in inflammation and cell growth .

Pharmacokinetics

A study on a similar compound suggests that it undergoes rapid but incomplete absorption, with an oral bioavailability in the range of 4-23%

Result of Action

Related compounds have been shown to have various effects, such as anti-inflammatory and cytostatic actions .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with 2-methylalanine under specific conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-(4-Methoxyphenyl)-2-methylalanine may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxyphenyl)-2-methylalanine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylalanine: Similar structure but lacks the methyl group on the alanine backbone.

2-Methylalanine: Similar structure but lacks the methoxyphenyl group.

4-Methoxyphenylglycine: Similar structure but has a glycine backbone instead of alanine.

Uniqueness

N-(4-Methoxyphenyl)-2-methylalanine is unique due to the presence of both the methoxy group and the methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

N-(4-Methoxyphenyl)-2-methylalanine is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

N-(4-Methoxyphenyl)-2-methylalanine is an amino acid derivative characterized by the presence of a methoxy group on the phenyl ring. Its structure can be represented as follows:

- Chemical Formula : CHNO\

- Molecular Weight : 193.25 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to N-(4-Methoxyphenyl)-2-methylalanine. A series of derivatives were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Testing

The antimicrobial efficacy was assessed using standard methods, comparing the results against established antibiotics. The following table summarizes the antimicrobial activity of selected compounds:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(4-Methoxyphenyl)-2-methylalanine | Staphylococcus aureus | 20 |

| Escherichia coli | 18 | |

| Bacillus subtilis | 22 | |

| Xanthomonas campestris | 19 |

The results indicate that N-(4-Methoxyphenyl)-2-methylalanine exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of N-(4-Methoxyphenyl)-2-methylalanine has also been explored. Docking studies suggest that derivatives of this compound may interact with cancer-related targets, demonstrating promising inhibitory effects.

Case Studies in Cancer Research

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that certain derivatives can inhibit the proliferation of human cancer cell lines, including A549 (lung cancer) and SK-OV-3 (ovarian cancer). The IC values for these compounds ranged from 10 to 15 µM, indicating significant potency .

- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways, where treated cells exhibited increased markers of apoptosis compared to untreated controls. This suggests that N-(4-Methoxyphenyl)-2-methylalanine may induce programmed cell death in cancer cells .

Neuropharmacological Effects

Emerging research highlights the role of N-(4-Methoxyphenyl)-2-methylalanine as a potential inhibitor of GABA transporters, which are critical in regulating neurotransmission.

GABA Transporter Inhibition Studies

Studies have demonstrated that derivatives can inhibit GABA uptake in neuronal cells, which may have implications for treating neuropathic pain:

- Selectivity : Compounds showed varying selectivity towards different GABA transporter subtypes (mGAT1–mGAT4). For instance, one derivative exhibited a pIC value of 5.36 against mGAT4, indicating strong inhibitory activity .

- Antinociceptive Properties : In vivo models demonstrated that these compounds could reduce pain responses in neuropathic pain models without inducing motor deficits, suggesting a favorable safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

2-(4-methoxyanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPRVWFUKWZJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589756 | |

| Record name | N-(4-Methoxyphenyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103856-06-0 | |

| Record name | N-(4-Methoxyphenyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.